3-methyl-N-(2-methyl-2-propan-2-ylcyclopropyl)triazolo[4,5-b]pyridine-7-carboxamide
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Overview
Description
3-methyl-N-(2-methyl-2-propan-2-ylcyclopropyl)triazolo[4,5-b]pyridine-7-carboxamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methyl-2-propan-2-ylcyclopropyl)triazolo[4,5-b]pyridine-7-carboxamide typically involves a multi-step process:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor. Common reagents include hydrazine derivatives and aldehydes under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper complexes.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine Derivatives: Compounds with similar core structures but different substituents, such as 3-methyl-N-(2-methyl-2-propan-2-ylcyclopropyl)triazolo[4,5-b]pyridine-5-carboxamide.
Cyclopropyl Derivatives: Compounds with cyclopropyl groups attached to different heterocyclic cores, such as cyclopropylpyridines or cyclopropyltriazoles.
Uniqueness
The uniqueness of 3-methyl-N-(2-methyl-2-propan-2-ylcyclopropyl)triazolo[4,5-b]pyridine-7-carboxamide lies in its specific combination of the triazolopyridine core and the cyclopropyl group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-methyl-N-(2-methyl-2-propan-2-ylcyclopropyl)triazolo[4,5-b]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-8(2)14(3)7-10(14)16-13(20)9-5-6-15-12-11(9)17-18-19(12)4/h5-6,8,10H,7H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJSHRMCAWLDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1NC(=O)C2=C3C(=NC=C2)N(N=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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